molecular formula C12H16IN B8312809 1-(4-Iodophenyl)azepane

1-(4-Iodophenyl)azepane

Cat. No. B8312809
M. Wt: 301.17 g/mol
InChI Key: PPNCFPNRYWHLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)azepane is a useful research compound. Its molecular formula is C12H16IN and its molecular weight is 301.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Iodophenyl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Iodophenyl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Iodophenyl)azepane

Molecular Formula

C12H16IN

Molecular Weight

301.17 g/mol

IUPAC Name

1-(4-iodophenyl)azepane

InChI

InChI=1S/C12H16IN/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2

InChI Key

PPNCFPNRYWHLRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 1,4-diiodiobenzene (2 g), azepane (1.2 g), and 2-(dimethylamino)ethanol (5.3 g) were mixed, and tripotassium phosphate (2.8 g) and copper (77 mg) were added thereto, followed by stirring at 60° C. for 2 days. To the reaction mixture was added a saturated aqueous sodium hydrogen carbonate solution, followed by extraction with CHCl3. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/EtOAc) to obtain 1-(4-iodophenyl)azepane (300 mg).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
77 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.